molecular formula C21H20O7 B2835963 methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate CAS No. 864760-56-5

methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B2835963
CAS No.: 864760-56-5
M. Wt: 384.384
InChI Key: ONTMSUKHCZBLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a chemical compound known for its unique structure and properties This compound is part of the chromen-2-one family, which is characterized by a benzopyranone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves a multi-step process. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with a suitable chromone derivative under acidic conditions. This is followed by esterification with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromone ring can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromone derivatives.

    Substitution: Amino or thioether derivatives.

Scientific Research Applications

methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
  • Methyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
  • 3,4-Dimethoxyphenethylamine

Uniqueness

methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is unique due to the specific positioning of the methoxy groups and the methyl group on the chromone ring. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-12-15-7-5-14(27-11-19(22)26-4)10-18(15)28-21(23)20(12)16-9-13(24-2)6-8-17(16)25-3/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTMSUKHCZBLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.